InChI=1S/C21H42O8/c1-2-3-4-5-6-7-8-9-10-11-21(26)29-17-20(25)16-28-15-19(24)14-27-13-18(23)12-22/h18-20,22-25H,2-17H2,1H3
. The canonical SMILES representation is CCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O
. [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate is a complex organic compound classified under esters due to the presence of the dodecanoate (laurate) moiety. This compound features multiple hydroxypropyl groups, which contribute to its potential applications in various fields such as pharmaceuticals, cosmetics, and food science. The molecular formula for this compound can be represented as , indicating a structure rich in hydroxyl groups that enhance its solubility and reactivity.
The synthesis of [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate typically involves several key steps:
The molecular structure of [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate can be analyzed as follows:
The chemical reactions involving [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate may include:
The mechanism of action for [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate is primarily related to its surfactant properties due to its amphiphilic nature:
The physical and chemical properties of [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate include:
[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate has several scientific applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0